Tris(2,4-DI-tert-butylphenyl)phosphate

描述

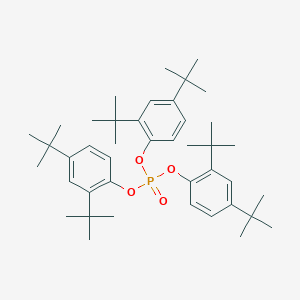

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tris(2,4-ditert-butylphenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKHRTUXHLAHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893779 |

Source

|

| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95906-11-9 |

Source

|

| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,4-ditert-butylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2,4-di-tert-butylphenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4-di-tert-butylphenyl)phosphate is a multifaceted organophosphate compound with significant industrial applications and emerging biological importance. Primarily utilized as a processing stabilizer and antioxidant in polymers, it is also recognized for its anti-inflammatory properties, stemming from its activity as an inhibitor of secretory phospholipase A2 (sPLA2). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action in biological systems.

Chemical and Physical Properties

This compound is a white, solid compound.[1] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 95906-11-9 | [2] |

| Molecular Formula | C42H63O4P | [2] |

| Molecular Weight | 662.92 g/mol | [2] |

| Appearance | White solid / Dry Powder | [1] |

| Melting Point | 99-101 °C | |

| Boiling Point (Predicted) | 609.8 ± 55.0 °C | |

| Density (Predicted) | 1.007 ± 0.06 g/cm³ |

Table 2: Solubility Data

| Solvent | Solubility | Conditions | Source |

| Water | <0.1 g/100g | 25 °C | |

| Methanol | <0.5 g/100g | 25 °C | |

| Ethanol | 50 mg/mL (75.42 mM) | Requires sonication | |

| Acetone | 25 mg/mL (37.71 mM) | Requires sonication | |

| DMSO | 2 mg/mL (3.02 mM) | Requires sonication and warming to 60°C |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the oxidation of its phosphite precursor, Tris(2,4-di-tert-butylphenyl) phosphite (also known as Irgafos 168). The synthesis of the phosphite and its subsequent oxidation are detailed below.

Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite (Precursor)

The synthesis of the phosphite precursor involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.

Experimental Protocol:

-

Reaction Setup: In a multi-stage reaction vessel, combine 2,4-di-tert-butylphenol with 40-100% of the catalyst.

-

First Stage: Introduce phosphorus trichloride to the mixture. Allow the reaction to proceed under normal pressure at a temperature of 55-70°C for a duration of 15 to 40 minutes.

-

Second Stage: The reaction mixture is then heated to over 140°C under normal pressure. Any remaining catalyst can be added during this stage.

-

Third Stage: The reaction is continued under reduced pressure at a temperature of at least 186°C.

-

Isolation: The final product, Tris(2,4-di-tert-butylphenyl) phosphite, is then isolated from the reaction mixture. This process is typically carried out in the absence of a solvent.

References

Physical and chemical properties of Tris(2,4-DI-tert-butylphenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl)phosphate is an organophosphate compound with a multifaceted profile, serving as a high-performance processing stabilizer for polymers and demonstrating notable biological activity.[1] Its primary industrial application lies in enhancing the durability and stability of plastics.[2] In the realm of biomedical research, it has garnered attention for its anti-inflammatory properties, specifically through the inhibition of secretory Phospholipase A2 (sPLA2).[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 95906-11-9 | [1] |

| Molecular Formula | C₄₂H₆₃O₄P | |

| Molecular Weight | 662.92 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 99-101 °C | |

| Solubility | Soluble in DMSO (2 mg/mL) | |

| Physical Description | Dry Powder |

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through the oxidation of its precursor, Tris(2,4-di-tert-butylphenyl) phosphite. The following is a representative two-step experimental protocol.

Step 1: Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite

This procedure is based on the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.

-

Materials: 2,4-di-tert-butylphenol, phosphorus trichloride, an organic solvent (e.g., xylene), and a base (e.g., di-butylamine).

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 2,4-di-tert-butylphenol in xylene.

-

Add di-butylamine to the solution.

-

Slowly add phosphorus trichloride to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 160-170 °C) and maintain for several hours.

-

After the reaction is complete, cool the mixture and purify the crude product by washing with an alcohol such as methanol to yield Tris(2,4-di-tert-butylphenyl) phosphite.

-

Step 2: Oxidation to this compound

The synthesized phosphite is then oxidized to the phosphate.

-

Materials: Tris(2,4-di-tert-butylphenyl) phosphite, an oxidizing agent (e.g., hydrogen peroxide, air), and a suitable solvent.

-

Procedure:

-

Dissolve the Tris(2,4-di-tert-butylphenyl) phosphite in a suitable solvent.

-

Introduce the oxidizing agent to the solution. The oxidation can often occur through exposure to air over time or can be accelerated with a chemical oxidizing agent.

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed, and the resulting this compound can be purified by recrystallization.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the concentration of this compound in a sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed.

-

Detection: UV detection at a wavelength of approximately 265 nm.

-

Procedure:

-

Prepare a stock solution of a certified reference material of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of working standards by serial dilution of the stock solution.

-

Prepare the sample by dissolving it in the mobile phase and filtering to remove particulates.

-

Inject the standards to generate a calibration curve.

-

Inject the sample and quantify the analyte concentration by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify this compound and its potential degradation products.

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A low-polarity capillary column, such as a DB-5ms, is suitable.

-

Injection: Splitless injection is preferred for trace analysis.

-

Carrier Gas: Helium.

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Procedure:

-

Prepare the sample by extraction with an appropriate solvent (e.g., n-hexane), followed by filtration.

-

Inject the prepared sample into the GC-MS system.

-

Identify this compound by its retention time and mass spectrum.

-

Quantification can be performed using an internal or external standard method.

-

Spectral Data

A summary of the key spectral data for this compound is provided below. This data is crucial for the structural elucidation and confirmation of the compound.

| Spectral Data Type | Key Features | Reference |

| ¹³C NMR | Spectra available on PubChem | |

| ³¹P NMR | Spectra available on PubChem | |

| Mass Spectrometry (GC-MS) | Provides characteristic fragmentation patterns for identification. | |

| Infrared (IR) Spectroscopy | Characteristic P-O-C stretching vibrations. |

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of secretory Phospholipase A2 (sPLA2). sPLA2 enzymes are key players in the inflammatory cascade. They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound can effectively block the production of these inflammatory molecules, thereby exerting its anti-inflammatory effects.

Conclusion

This compound is a compound of significant interest due to its dual role as a polymer stabilizer and a biologically active molecule. This guide has provided a detailed overview of its core properties, methodologies for its synthesis and analysis, and its mechanism of action as an anti-inflammatory agent. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Separation of Tris(2,4-di-tert-butylphenyl) phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. This compound | C42H63O4P | CID 14572930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Tris(2,4-DI-tert-butylphenyl)phosphate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Tris(2,4-DI-tert-butylphenyl)phosphate in Organic Solvents

Introduction

This compound is an organophosphorus compound utilized primarily as a processing stabilizer and antioxidant in various polymers.[1] It is the oxidized form of tris(2,4-di-tert-butylphenyl)phosphite, a widely used secondary antioxidant known by trade names such as Irgafos 168.[2] The transformation from the phosphite to the phosphate form occurs as the antioxidant scavenges hydroperoxides during polymer processing, thus protecting the material from degradation.[2][3] Understanding the solubility of this compound is crucial for its effective incorporation into polymer matrices, for quality control, and for toxicological and environmental studies. This guide provides a comprehensive overview of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key relationships and workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below. It is important to note that for some solvents, achieving the stated solubility requires physical methods such as ultrasonication and heating.[4]

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Conditions |

| Ethanol | 50 | Requires ultrasonic treatment |

| Acetone | 25 | Requires ultrasonic treatment |

| DMSO | 2 | Requires ultrasonic treatment, warming, and heating to 60°C |

For comparative purposes, the solubility of the precursor compound, Tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168), is presented in Table 2. This compound is generally soluble in non-polar organic solvents and has limited solubility in polar solvents.

Table 2: Solubility of Tris(2,4-di-tert-butylphenyl)phosphite (at 20°C)

| Solvent | Solubility ( g/100 g of solution) |

| Dichloromethane | 36 |

| Chloroform | 36 |

| Toluene | 30 |

| Cyclohexane | 16 |

| n-Hexane | 11 |

| Ethyl Acetate | 4 |

| Acetone | 1 |

| Ethanol | 0.1 |

| Methanol | < 0.01 |

| Water | < 0.01 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical research. The following protocol outlines the static gravimetric method, a common technique for quantifying the solubility of a solid compound in a solvent at various temperatures.

Protocol: Determination of Solubility via the Static Gravimetric Method

1. Materials and Apparatus:

- This compound (solute)

- Selected organic solvent

- Analytical balance (accurate to ±0.1 mg)

- Thermostatic shaker or water bath with temperature control

- Glass vials with airtight seals

- Syringe filters (e.g., 0.45 µm PTFE)

- Drying oven

- Spatula and weighing paper

2. Procedure:

- Preparation: Accurately weigh a clean, dry glass vial.

- Sample Addition: Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Solvent Addition: Add a known mass of the selected organic solvent to the vial.

- Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

- Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a sample of the supernatant (the clear, saturated solution) using a pre-heated syringe fitted with a filter to avoid precipitation and the transfer of solid particles.

- Analysis: Dispense the filtered, saturated solution into a pre-weighed, clean, dry vial. Weigh the vial containing the solution to determine the mass of the saturated solution.

- Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant mass.

- Calculation: Weigh the vial containing the dry solute. The mass of the dissolved solute and the mass of the solvent in the sample can be calculated. Solubility is then expressed in the desired units (e.g., g/100g of solvent, mg/mL).

- Repeat: Repeat the procedure for each desired temperature and solvent.

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to this compound.

Caption: Experimental workflow for solubility determination.

Caption: Oxidation of the phosphite antioxidant.

References

Synthesis pathway of Tris(2,4-DI-tert-butylphenyl)phosphate from 2,4-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of Tris(2,4-di-tert-butylphenyl)phosphate, a widely used antioxidant and stabilizer in various industrial applications, from its precursor 2,4-di-tert-butylphenol. This document provides a thorough overview of the synthetic process, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a high-performance organophosphite antioxidant.[1][2] Its molecular structure, featuring bulky tert-butyl groups, imparts excellent compatibility with a wide range of organic polymers and provides steric hindrance that contributes to its stabilizing effect.[3] This compound is primarily synthesized through the reaction of 2,4-di-tert-butylphenol with a phosphorus source, most commonly phosphorus trichloride. Various methodologies have been developed to optimize this synthesis in terms of yield, purity, and environmental impact.

Core Synthesis Pathway

The fundamental chemical transformation for the synthesis of this compound involves the reaction of three equivalents of 2,4-di-tert-butylphenol with one equivalent of phosphorus trichloride. This reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the phosphorus atom, leading to the displacement of a chloride ion. This process is repeated three times to form the final tri-substituted phosphite ester, with the concomitant formation of three molecules of hydrogen chloride (HCl) as a byproduct.[1]

The general chemical equation for this reaction is:

3 (C₁₄H₂₂O) + PCl₃ → (C₁₄H₂₁O)₃P + 3 HCl

To drive the reaction to completion and to neutralize the HCl byproduct, a base or a catalyst is often employed. The reaction can be performed with or without a solvent.

Experimental Protocols

Several variations of the synthesis have been reported, primarily differing in the choice of solvent, catalyst/base, and reaction conditions. Below are detailed methodologies for two common approaches: a solvent-based method and a multi-stage solvent-free process.

Solvent-Based Synthesis Using a Base

This method utilizes an organic solvent and a base to act as an HCl scavenger.

Materials:

-

2,4-di-tert-butylphenol

-

Phosphorus trichloride (PCl₃)

-

Di-butylamine (or another suitable tertiary amine base)

-

Xylene (or toluene, benzene, monochlorobenzene)

-

Methanol (for purification)

-

Nitrogen gas supply

-

Reaction flask with a reflux condenser, dropping funnel, and stirrer

Procedure:

-

Under a nitrogen atmosphere, charge a clean and dry reaction flask with 2,4-di-tert-butylphenol (100 g). Heat the flask to 50-55°C to obtain a clear solution.[4]

-

Add di-butylamine (2.5 g) and xylene (15.7 ml) to the reaction mixture at 50-55°C.

-

Slowly heat the mixture to 110°C and maintain this temperature for 15 minutes.

-

Gradually cool the reaction mass to 80-85°C and then further cool to 55-60°C under a vacuum.

-

Slowly add phosphorus trichloride (21.6 g) to the stirred mixture over 2-3 hours, maintaining the temperature at 55-60°C.

-

After the addition is complete, slowly heat the reaction mass to 165°C and maintain this temperature under a nitrogen atmosphere to complete the reaction.

-

For purification, the crude product is washed with an alcohol such as methanol. The reaction mass can be slowly quenched into pre-heated methanol (200.0 ml), refluxed for 30 minutes, and then cooled to 25-30°C to precipitate the product.

-

The solid product is then filtered, washed with methanol, and dried under a vacuum.

Multi-Stage Solvent-Free Synthesis

This industrial process is designed to be efficient and avoids the use of solvents.

Materials:

-

2,4-di-tert-butylphenol

-

Phosphorus trichloride (PCl₃)

-

Catalyst (e.g., a carboxylic acid amide like DMF, though alternatives are preferred to avoid teratogenic substances)

-

Multi-stage reaction vessel with precise temperature and pressure control

Procedure: This process is typically carried out in at least three stages:

-

First Stage: 2,4-di-tert-butylphenol and a portion of the catalyst (40-100%) are combined and brought into contact with phosphorus trichloride. This initial reaction is conducted under normal pressure at a temperature of 55 to 70°C for a dwell time of 15 to 40 minutes.

-

Second Stage: The reaction mixture is then heated to a higher temperature of over 140°C (typically 150-170°C) under normal pressure. Any remaining catalyst can be added at this stage. The reaction is allowed to proceed for 45 to 75 minutes.

-

Third Stage: To drive the reaction to completion and remove any volatile byproducts, the reaction mixture is kept under reduced pressure (10 to 60 hPa) at a temperature of at least 186°C (typically 190-195°C) for 1.5 to 2.5 hours.

-

Isolation: The final product, this compound, is then isolated from the reaction mixture.

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthesis pathways.

| Parameter | Solvent-Based Method | Multi-Stage Solvent-Free Method |

| Reactants | 2,4-di-tert-butylphenol, PCl₃ | 2,4-di-tert-butylphenol, PCl₃ |

| Solvent | Xylene, Toluene, etc. | None |

| Catalyst/Base | Di-butylamine | Carboxylic acid amides (e.g., DMF) or other proprietary catalysts |

| Temperature Profile | 50-55°C (initial), 110°C, then 165°C | Stage 1: 55-70°C, Stage 2: >140°C, Stage 3: >186°C |

| Pressure | Atmospheric, then vacuum for cooling | Stage 1 & 2: Normal, Stage 3: Reduced (10-60 hPa) |

| Purification | Methanol wash and recrystallization | Typically involves distillation/vacuum stripping |

| Reported Yield | High yields, often exceeding 80% with amine bases | High space/time yields in a continuous process |

Synthesis Workflow and Logic

The synthesis of this compound from 2,4-di-tert-butylphenol follows a logical progression of steps designed to ensure complete reaction and high purity of the final product. The key stages involve the initial reaction of the phenol with phosphorus trichloride, followed by the removal of the hydrogen chloride byproduct and purification of the final product.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound from 2,4-di-tert-butylphenol is a well-established industrial process. The choice between a solvent-based or a solvent-free method depends on factors such as the desired scale of production, environmental considerations, and available equipment. Both methods, when properly optimized, can provide high yields of a high-purity product that is essential for the stabilization of a wide variety of polymeric materials. Further research in this area may focus on the development of more environmentally benign catalysts and processes with even greater efficiency.

References

- 1. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. welltchemicals.com [welltchemicals.com]

- 4. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]

An In-depth Technical Guide on the Formation of Tris(2,4-di-tert-butylphenyl)phosphate from Irgafos 168 Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irgafos 168, chemically known as Tris(2,4-di-tert-butylphenyl)phosphite, is a widely utilized secondary antioxidant in the stabilization of polymeric materials. Its primary function is to protect polymers from degradation during processing and service life. However, under various stressors such as heat, light, and oxygen exposure, Irgafos 168 undergoes oxidation to form Tris(2,4-di-tert-butylphenyl)phosphate. This transformation is of significant interest as it alters the additive's function and can lead to the migration of both the parent compound and its oxidized form from the polymer matrix. This technical guide provides a comprehensive overview of the oxidation of Irgafos 168, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the chemical pathways and experimental workflows.

Introduction

Irgafos 168 is an organophosphite antioxidant that plays a crucial role in preventing the degradation of polymers.[1] It functions as a hydroperoxide decomposer, converting them into non-radical, stable products, thereby interrupting the auto-oxidation cycle of the polymer.[1] The efficacy of Irgafos 168 is intrinsically linked to its chemical stability. During polymer processing at elevated temperatures and exposure to environmental factors, Irgafos 168 is susceptible to oxidation, leading to the formation of this compound, often abbreviated as Irgafos 168-ox or DP2.[2][3] This conversion is a key aspect of its stabilizing mechanism but also represents a degradation pathway that can impact the long-term performance of the polymer and raise safety considerations, particularly in food contact and pharmaceutical applications. Understanding the kinetics and mechanisms of this oxidation is therefore critical for optimizing polymer formulations and ensuring product safety.

Chemical Transformation

The primary degradation pathway for Irgafos 168 is the oxidation of the central phosphorus atom from a phosphite (P(III)) to a phosphate (P(V)) state. This reaction is often accompanied by the formation of other degradation products, such as 2,4-di-tert-butylphenol (DP1).[2]

The chemical structures of Irgafos 168 and its main oxidation product are shown below:

-

Irgafos 168: Tris(2,4-di-tert-butylphenyl)phosphite

-

This compound: The oxidized form of Irgafos 168.

The overall transformation can be influenced by several factors, including temperature, UV irradiation, and the presence of oxygen and other reactive species within the polymer matrix.

Caption: Oxidation pathway of Irgafos 168.

Quantitative Data on Irgafos 168 Oxidation

The extent of Irgafos 168 oxidation is dependent on the specific conditions it is subjected to. The following tables summarize quantitative data from various studies on the degradation of Irgafos 168 and the formation of this compound (DP2) in polypropylene (PP) films.

Table 1: Degradation of Irgafos 168 and Formation of DP2 During Polymer Processing and Storage

| Process Step | Initial Irgafos 168 Conc. (%) | Final Irgafos 168 Conc. (%) | Loss of Irgafos 168 (%) | DP2 Conc. (%) |

| Extrusion | 3.00 | 2.29 | 24 | Not Reported |

| 45-day dark storage | 2.29 | 2.07 | 9.6 | 0.27 |

Table 2: Effect of Different Treatments on Irgafos 168 Degradation and DP2 Formation in PP-R Composite Films

| Treatment | Irgafos 168 Conc. Change (%) | DP1 Conc. Change (%) | DP2 Conc. Change (%) |

| UV Irradiation (24h) | Significant Decrease | Increase to max, then decrease | Increase to max, then decrease |

| Microwave | Decrease | Not specified | Not specified |

| Sunlight Exposure | Decrease | Not specified | Not specified |

| High Temperature (70°C, 7 days) | Decrease | Not specified | Not specified |

Experimental Protocols

A standardized workflow is crucial for the accurate quantification of Irgafos 168 and its oxidation product. The following protocols are synthesized from methodologies reported in the literature.

-

Polymer Film Preparation:

-

Prepare polypropylene (PP) resin containing a known concentration of Irgafos 168 (e.g., 0.1 wt%).

-

Use a melt extruder to produce PP films of a specified thickness. The extruder should have multiple heating zones with a temperature profile appropriate for PP (e.g., 190, 195, 200, 210, and 220 °C).

-

-

Application of Stress:

-

Thermal Stress: Place the polymer films in an electro-thermostatic blast oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 7 days).

-

UV Irradiation: Expose the polymer films to a UV light source. The duration and intensity of the UV exposure should be controlled and documented.

-

Sunlight Exposure: Place the polymer films in an environment with natural sunlight exposure for a defined period, monitoring temperature and light conditions.

-

-

Cut a known weight of the polymer film into small pieces.

-

Select an appropriate extraction method and solvent. Common methods include:

-

Soxhlet Extraction: Use a suitable solvent such as dichloromethane or limonene.

-

Ultrasound-Assisted Extraction (UAE): Immerse the polymer sample in a solvent and place it in an ultrasonic bath for a specified time and temperature.

-

Microwave-Assisted Extraction (MAE): Place the polymer sample and solvent in a microwave-safe vessel and apply microwave energy for a set time and power.

-

-

After extraction, filter the solvent to remove any polymer residue.

-

Concentrate the extract to a known volume using a rotary evaporator or a gentle stream of nitrogen.

-

Instrumentation:

-

Gas chromatograph coupled with a mass selective detector.

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injection: Splitless injection of 1 µL of the extract at an injector temperature of e.g., 270°C.

-

Oven Temperature Program:

-

Initial temperature: e.g., 50-80°C, hold for 2 minutes.

-

Ramp: e.g., increase at 8-20°C/min to a final temperature of 300-340°C.

-

Final hold: e.g., 5-8 minutes.

-

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selective Ion Monitoring (SIM) for higher sensitivity and specificity.

-

m/z for Irgafos 168: e.g., 441.

-

m/z for this compound (DP2): e.g., 316.

-

m/z for 2,4-di-tert-butylphenol (DP1): e.g., 191.

-

-

-

Quantification:

-

Prepare calibration standards of Irgafos 168, this compound, and 2,4-di-tert-butylphenol in the extraction solvent.

-

Use an internal standard (e.g., BHT) to improve accuracy and precision.

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of each compound in the sample extracts from the calibration curves.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the oxidation of Irgafos 168.

Caption: A generalized experimental workflow.

Conclusion

The oxidation of Irgafos 168 to this compound is a critical transformation that influences the performance and safety of polymeric materials. This technical guide has provided a consolidated resource for researchers and professionals, offering quantitative data on this process, detailed experimental protocols for its investigation, and clear visual aids to understand the chemical pathways and experimental procedures. A thorough understanding and monitoring of this oxidation reaction are essential for the development of stable and safe products in various industries, including pharmaceuticals and food packaging.

References

An Emerging Contaminant of Concern: Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) in the Environment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), a novel organophosphate ester (OPE), has emerged as a ubiquitous environmental pollutant, raising concerns due to its persistence and potential toxicity.[1][2] Initially identified in e-waste dust, this compound is now frequently detected in a wide range of environmental compartments, often at concentrations comparable to or even exceeding those of legacy OPEs.[1][3][4] This technical guide provides a comprehensive overview of the environmental occurrence of TDTBPP, detailing its detection in various matrices, the analytical methods employed for its quantification, and its primary formation pathways.

Environmental Occurrence and Distribution

TDTBPP has been identified as a widespread contaminant, with its presence confirmed in indoor and outdoor environments across different geographical locations. The primary source of TDTBPP in the environment is the oxidation of the widely used antioxidant tris(2,4-di-tert-butylphenyl) phosphite (AO168 or Irgafos 168). This transformation can occur during the manufacturing, use, and disposal of plastic products containing AO168.

Quantitative data from various studies have revealed significant concentrations of TDTBPP in diverse environmental media. These findings are summarized in the tables below for easy comparison.

Table 1: Concentration of TDTBPP in Dust and Air

| Sample Type | Location | Median Concentration | Concentration Range | Reference |

| E-waste Dust | - | 14,400 ng/g | - | |

| House Dust | - | 4,900 ng/g | - | |

| Air (High-volume samplers) | Chicago, IL | 149 pg/m³ | - | |

| Fine Particulate Matter (PM2.5) | Two cities in China | 153 ng/m³ | Up to 851 ng/m³ |

Table 2: Concentration of TDTBPP in Water and Sediment

| Sample Type | Location | Median Concentration | Concentration Range | Reference |

| Water (Indiana Harbor filters) | - | 3,700 pg/L | - | |

| Seawater | Nandu River Estuary | - | 309 ± 108 ng/L | |

| Sediment (Chicago Ship and Sanitary Canal) | - | 527 ng/g | - | |

| Sediment | Nandu River Estuary | - | 350 ± 283 ng/g dw |

Table 3: Concentration of TDTBPP in Soil and Biota

| Sample Type | Location | Concentration | Reference |

| Agricultural Soil | - | Up to 731 ng/g wet weight | |

| Dairy Products | - | Mean: 40.2 ng/g wet weight |

Experimental Protocols for TDTBPP Analysis

The accurate detection and quantification of TDTBPP in complex environmental matrices require robust analytical methodologies. High-resolution mass spectrometry (HRMS) coupled with chromatographic separation is the primary technique used for its identification and measurement.

1. Sample Collection and Preparation

-

Dust and Sediment: Samples are collected and stored in appropriate containers to avoid contamination. Extraction is typically performed using accelerated solvent extraction (ASE) or sonication with organic solvents like toluene.

-

Water: Water samples are passed through filters to capture particulate-bound TDTBPP. The filters are then extracted using methods similar to those for solid samples.

-

Air: High-volume air samplers with filters are used to collect airborne particulate matter. The filters are subsequently extracted for analysis.

-

Biota: Samples are homogenized and extracted using methods tailored to the specific tissue matrix, often involving lipid removal steps.

2. Extraction and Clean-up

A generalized extraction and clean-up workflow is essential to remove interfering substances from the sample matrix before instrumental analysis.

-

Extraction: Solid samples are typically extracted with organic solvents such as toluene or a mixture of dichloromethane and acetone. Sonication or vortexing is often employed to enhance extraction efficiency.

-

Clean-up: Solid-phase extraction (SPE) is a common technique for cleaning up the extracts. The extract is passed through a cartridge containing a sorbent that retains interfering compounds, while allowing TDTBPP to be eluted with a suitable solvent mixture.

3. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds like TDTBPP. The sample extract is injected into the GC, where compounds are separated based on their boiling points and polarity. The separated compounds are then detected by a mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for TDTBPP analysis. It is well-suited for non-volatile or thermally labile compounds. The separation occurs in the liquid phase, followed by ionization and detection by the mass spectrometer. High-resolution mass spectrometry, such as Orbitrap HRMS, allows for accurate mass measurements, aiding in the confident identification of TDTBPP.

Key Signaling Pathways and Logical Relationships

The primary logical relationship concerning the environmental occurrence of TDTBPP is its formation from the oxidation of the antioxidant AO168. This transformation is a key pathway for its introduction into the environment.

Caption: Formation pathway of TDTBPP from its precursor AO168.

The experimental workflow for analyzing TDTBPP in environmental samples generally follows a standardized procedure from sample collection to data analysis.

Caption: General experimental workflow for TDTBPP analysis.

References

The Molecular Mechanisms of Tris(2,4-di-tert-butylphenyl)phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) is an organophosphate compound that has garnered increasing attention in the scientific community. Primarily known as the oxidative metabolite of the widely used antioxidant Tris(2,4-di-tert-butylphenyl)phosphite (TDTBPPite, also known as Irgafos 168), TDTBPP is now recognized as an emerging environmental contaminant.[1][2][3] While its precursor, TDTBPPite, is intentionally added to polymers to prevent degradation, TDTBPP is formed as a byproduct and has been detected in various environmental matrices.[4][5] This guide provides an in-depth technical overview of the current understanding of the mechanism of action of TDTBPP, drawing from recent toxicological and mechanistic studies. We will also briefly touch upon the activities of its precursor and its hydrolysis product, 2,4-di-tert-butylphenol (2,4-DTBP), to provide a comprehensive context.

Core Mechanisms of Action

Current research indicates that TDTBPP exerts its biological effects through several mechanisms, primarily centered around the induction of oxidative stress, disruption of lipid metabolism, and specific organ toxicities. Unlike some organophosphates, significant neurotoxicity through acetylcholinesterase inhibition is not a primary concern, largely due to steric hindrance at the active site.

Induction of Oxidative Stress and Ferroptosis

A significant mechanism of TDTBPP toxicity is the induction of oxidative stress, which can lead to a specific form of cell death called ferroptosis. This has been notably demonstrated in zebrafish larvae, where acute exposure to TDTBPP resulted in cardiotoxicity. The proposed signaling pathway involves the interaction of TDTBPP with transferrin receptor 1, leading to an overload of intracellular iron. This excess iron contributes to the generation of reactive oxygen species (ROS), inhibition of glutathione peroxidase 4 (GPX4), depletion of glutathione, and subsequent lipid peroxidation, all hallmarks of ferroptosis. In the plant kingdom, TDTBPP has also been shown to induce oxidative stress in wheat roots.

Caption: Proposed signaling pathway for TDTBPP-induced ferroptosis.

Disruption of Lipid Metabolism

TDTBPP has been shown to significantly alter lipid metabolism. Studies using primary mouse hepatocytes have demonstrated that TDTBPP exposure leads to dysregulation of lipid homeostasis, particularly affecting glycerolipids and glycerophospholipids. The transcriptional analysis of key genes involved in lipid metabolism revealed significant alterations in pathways related to lipid uptake, de novo lipogenesis, fatty acid β-oxidation, glycerolipid metabolism, and lipid export. This disruption of lipid metabolism is a key toxicological outcome of TDTBPP exposure.

Caption: TDTBPP's impact on lipid metabolism in hepatocytes.

Organ-Specific Toxicity

Emerging evidence points to specific organ toxicities resulting from TDTBPP exposure.

-

Cardiotoxicity : As mentioned, acute exposure in zebrafish larvae leads to impaired cardiac morphology and function, including decreased heartbeat, stroke volume, and cardiac output, as well as pericardial edema.

-

Testicular Toxicity : Studies in mice suggest that adolescent exposure to TDTBPP can induce testicular toxicity, potentially through an interplay between autophagy and apoptosis.

-

Reproductive Toxicity : Long-term exposure to environmentally relevant concentrations of TDTBPP has been shown to cause reproductive toxicity in male zebrafish.

Mechanisms of Related Compounds

The biological activity of TDTBPP can also be understood in the context of its precursor and its primary hydrolysis product.

Tris(2,4-di-tert-butylphenyl)phosphite (TDTBPPite)

TDTBPPite is a secondary antioxidant used in polymers. Its primary function is to scavenge hydroperoxides, and in the process, it is oxidized to TDTBPP. While generally considered to have low toxicity, there are some reports of it having endocrine-disrupting properties.

2,4-Di-tert-butylphenol (2,4-DTBP)

2,4-DTBP is a breakdown product of TDTBPP. This compound has been more extensively studied and exhibits a range of biological activities:

-

RXR Activation : 2,4-DTBP is an activator of the Retinoid X Receptor (RXR), which can, in turn, activate the peroxisome proliferator-activated receptor (PPAR) γ-RXR heterodimer, leading to the induction of adipogenesis in mesenchymal stem cells.

-

Antifungal and Antimicrobial Activity : It disrupts the cell membrane integrity and redox homeostasis of certain fungi and bacteria.

-

Antioxidant and Neuroprotective Effects : 2,4-DTBP has demonstrated free radical scavenging properties and can protect against oxidative stress-induced neurotoxicity.

-

Endocrine Disruption : It has been shown to have antagonistic effects on human estrogen receptor α (ERα) and androgen receptor (AR).

Caption: Relationship between TDTBPP and its related compounds.

Quantitative Data Summary

| Compound | Organism/Cell Line | Endpoint | Concentration/Dose | Result | Reference |

| TDTBPP | Zebrafish larvae | Cardiotoxicity | 10 and 100 µg/L | Decreased heartbeat, stroke volume, cardiac output; pericardial edema | |

| TDTBPP | Primary mouse hepatocytes | Cell Viability | 0.015–4.5 µM | No significant cytotoxic effects | |

| TDTBPP | Primary mouse hepatocytes | Lipid Metabolism | 0.45 and 4.5 µM | Disruption of lipid homeostasis; altered gene expression | |

| TDTBPP | Wheat (Triticum aestivum L.) | Oxidative Stress | Up to 10 mg L–1 | Increased antioxidant enzyme activities | |

| 2,4-DTBP | Ustilaginoidea virens | Antifungal Activity | EC50 = 0.087 mmol/L | Inhibition of mycelial growth and spore germination | |

| 2,4-DTBP | Human mesenchymal cells | Adipogenesis | 10 µM | Increased lipid accumulation |

Experimental Protocols

Assessment of Cardiotoxicity in Zebrafish Larvae (as described in)

-

Exposure : Zebrafish larvae are exposed to varying concentrations of TDTBPP (e.g., 10 and 100 µg/L) for a specified duration (e.g., 5 days).

-

Morphological Analysis : Larvae are anesthetized and imaged using a microscope to assess cardiac morphology, including the presence of pericardial edema and ventricular hypertrophy.

-

Functional Analysis : Heartbeat is recorded by counting ventricular contractions over a set time period. Stroke volume and cardiac output are measured using imaging software to analyze ventricular dimensions at end-diastole and end-systole.

-

Mechanistic Studies :

-

Transcriptomics : RNA is extracted from the heart region of exposed larvae, followed by library preparation and sequencing to identify differentially expressed genes.

-

qPCR : Validation of key gene expression changes identified in the transcriptomic analysis.

-

Molecular Docking : Computational modeling is used to predict the interaction between TDTBPP and target proteins, such as transferrin receptor 1.

-

Ferroptosis Markers : Assays are performed to measure intracellular iron levels, reactive oxygen species (ROS) generation, glutathione levels, glutathione peroxidase 4 (GPX4) activity, and lipid peroxidation.

-

Analysis of Lipid Metabolism in Primary Mouse Hepatocytes (as described in)

-

Cell Culture and Exposure : Primary mouse hepatocytes are isolated and cultured. The cells are then exposed to different concentrations of TDTBPP (e.g., 0.45 µM and 4.5 µM) for a set time (e.g., 36 hours).

-

Cell Viability Assay : A standard cell viability assay (e.g., MTT or CCK-8) is performed to determine the cytotoxic potential of TDTBPP at the tested concentrations.

-

Lipidomic Analysis :

-

Lipids are extracted from the hepatocytes.

-

The lipid extracts are analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify different lipid species.

-

Statistical analysis is used to identify significant changes in the lipid profiles between control and TDTBPP-exposed cells.

-

-

Gene Expression Analysis (mRNA) :

-

Total RNA is extracted from the hepatocytes.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qPCR) is used to measure the expression levels of key genes involved in lipid metabolism (e.g., Pparγ, Srebp1c, Fasn, ACOX1, Mttp).

-

Caption: General experimental workflow for investigating TDTBPP's mechanism of action.

Conclusion

This compound is an emerging contaminant with distinct mechanisms of action that are beginning to be elucidated. The primary toxicological effects appear to be driven by the induction of oxidative stress, leading to ferroptosis, and the disruption of lipid metabolism. While research is ongoing, the current evidence suggests that TDTBPP poses a potential risk to ecological and human health. Further studies are needed to fully characterize its molecular targets and the signaling pathways it perturbs. Understanding the mechanisms of TDTBPP, as well as its precursor and breakdown products, is crucial for a comprehensive risk assessment and for guiding future research in toxicology and drug development.

References

- 1. Acute exposure to this compound elicits cardiotoxicity in zebrafish (Danio rerio) larvae via inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Tris(2,4-di-tert-butylphenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) is an organophosphate compound that is primarily an oxidation product of the widely used antioxidant, Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168).[1][2][3] Irgafos 168 is a common processing stabilizer in various polymers.[4] Consequently, TDTBPP can be present as a leachable or extractable compound in plastic materials used for pharmaceutical container closure systems, single-use bioprocess containers, and food packaging.[1] Its potential to migrate into drug products, food, or other matrices makes its accurate detection and quantification a critical aspect of quality control and safety assessment.

These application notes provide detailed protocols and comparative data for the analytical determination of TDTBPP using modern chromatographic and mass spectrometric techniques.

Logical Relationship: From Antioxidant to Leachable

The following diagram illustrates the transformation of the primary antioxidant, Irgafos 168, into its phosphate derivative, TDTBPP, and its subsequent potential to become a leachable impurity in a final product.

Caption: Transformation and migration pathway of TDTBPP.

Analytical Methods and Protocols

The primary analytical techniques for the determination of TDTBPP include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of TDTBPP in various matrices, including indoor dust and extracts from plastic materials.

Experimental Workflow:

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocol:

a) Sample Preparation (from a solid matrix like polymer film):

-

Extraction: Accurately weigh a representative portion of the sample material. Perform an exhaustive extraction using an appropriate solvent such as isopropanol, acetonitrile, or a mixture of isopropanol and water. Accelerated Solvent Extraction (ASE) or sonication can be utilized to enhance extraction efficiency.

-

Concentration: If necessary, evaporate the extract to a smaller volume under a gentle stream of nitrogen to concentrate the analytes.

-

Reconstitution: Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

-

Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter before injection.

b) LC-MS/MS Instrumentation and Conditions:

| Parameter | Typical Conditions |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient, for example, starting with a higher percentage of A and ramping up to a high percentage of B to elute the analyte. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor and product ions for TDTBPP should be optimized. A common precursor ion is the [M+H]+ adduct. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like TDTBPP and its precursor, Irgafos 168.

Experimental Workflow:

Caption: General workflow for GC-MS analysis.

Detailed Protocol:

a) Sample Preparation:

-

Extraction: Similar to the LC-MS sample preparation, extract the sample with a suitable solvent like hexane or dichloromethane.

-

Cleanup (if necessary): A solid-phase extraction (SPE) cleanup step may be required for complex matrices to remove interferences.

-

Concentration and Solvent Exchange: Concentrate the extract and, if necessary, exchange the solvent to one that is compatible with the GC injection (e.g., isooctane).

b) GC-MS Instrumentation and Conditions:

| Parameter | Typical Conditions |

| GC System | Gas Chromatograph with an autosampler |

| Column | A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split injection, depending on the expected concentration. |

| Injector Temperature | 280 - 300 °C |

| Oven Program | A temperature gradient is used to separate the analytes. For example: initial temperature of 40-100°C, hold for 1-2 min, then ramp at 10-20°C/min to 300-320°C and hold for 5-10 min. |

| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 - 300 °C |

| Analysis Mode | Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods used for TDTBPP detection.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Concentration Range | Reference |

| LC-MS/MS | Indoor Dust | Not Specified | 0.09 - 3.2 ng/g | 90 - 33,800 ng/g | |

| HPLC-UV | Bioprocess Films | Validated according to DIN 32645 | Validated according to DIN 32645 | Not Specified | |

| GC-FPD | Frozen Vegetables | Not Specified | Not Specified | 0.02 - 0.80 µg/g | |

| UPLC-IM-QTOF-MS | Tea Bags | 1.1 - 12.3 ng/g | Not Specified | 5.7 - 369 ng/g | |

| GC-MS | PM2.5 | Not Specified | 0.0066 - 0.024 ng/m³ | Up to 851 ng/m³ |

Conclusion

The choice of analytical method for the detection of this compound will depend on the specific matrix, the required sensitivity, and the available instrumentation. For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS and GC-MS are the preferred methods. HPLC-UV can be a suitable alternative for routine quality control where lower sensitivity is acceptable. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for TDTBPP.

References

Application Note: Quantitative Analysis of Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) is an organophosphate ester that is primarily known as the oxidative degradation product of the widely used antioxidant, Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168). TDTBPP has been identified as a ubiquitous environmental contaminant, detected in various matrices including plastics, indoor dust, sediment, and biological samples.[1][2] Its potential impact on biological systems, particularly the disruption of lipid metabolism, necessitates sensitive and robust analytical methods for its quantification.[3][4] This application note provides a detailed protocol for the quantitative analysis of TDTBPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.

Analytical Method

The method described herein is suitable for the determination of TDTBPP in various sample types, including extracts from plastic materials and biological matrices. The protocol utilizes a reversed-phase liquid chromatography for separation, followed by tandem mass spectrometry for detection and quantification in the Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

A summary of the recommended starting conditions for LC-MS/MS analysis is provided in the table below. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS System | Triple Quadrupole Mass Spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 663 |

| Product Ions | m/z 457, m/z 325, m/z 215 (optimization recommended) |

| Drying Gas Temperature | ~250 °C |

| Capillary Voltage | ~3500 V |

A representative LC gradient is as follows:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 50 |

| 10.0 | 100 |

| 15.0 | 100 |

| 15.1 | 5 |

| 20.0 | 5 |

Quantitative Data

The following table summarizes the reported concentrations and limits of quantification (LOQ) of TDTBPP in various matrices, demonstrating the applicability of LC-MS/MS for trace-level analysis.

| Matrix | Concentration Range / Median | Limit of Quantification (LOQ) |

| Indoor Dust | 90 - 33,800 ng/g | 0.09 - 3.2 ng/g[1] |

| E-waste Dust | Median: 14,400 ng/g | Not specified |

| House Dust | Median: 4,900 ng/g | Not specified |

| Sediment | Median: 527 ng/g | 0.01 - 5.0 ng/g dw |

| Water | Median: 3,700 pg/L | Not specified |

| Air | Median: 149 pg/m³ | Not specified |

Experimental Protocols

Sample Preparation from Plastic Materials (Accelerated Solvent Extraction - ASE)

This protocol is suitable for the extraction of TDTBPP from plastic materials such as polyethylene or polypropylene.

-

Sample Preparation: Cut the plastic sample into small pieces (approximately 0.25 cm²).

-

Cell Loading: Place the cut plastic pieces into a stainless steel extraction cell, dispersing them in clean Ottawa sand to prevent agglomeration.

-

Extraction: Perform accelerated solvent extraction (ASE) using the following parameters:

-

Solvent: Acetonitrile or a mixture of hexane and dichloromethane.

-

Temperature: Optimized to ensure maximum swelling of the polymer without dissolution (e.g., 100 °C).

-

Pressure: 1500 psi.

-

Static Cycles: 2 cycles of 5 minutes each.

-

-

Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 1 mL of acetonitrile or a suitable solvent compatible with the LC mobile phase.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 13,000 x g) for 30 minutes to pellet any particulates.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Cell Culture Media

This protocol is designed for the extraction of TDTBPP from cell culture media to assess cellular uptake or metabolism.

-

Sample Collection: Aspirate the cell culture medium from the well.

-

Cell Lysis (Optional): To analyze intracellular concentrations, wash the cell layer with PBS, then lyse the cells using a suitable method (e.g., scraping in ethanol).

-

Protein Precipitation: For media samples, perform protein precipitation by adding 2 volumes of cold acetonitrile.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of mobile phase A or a suitable solvent.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of TDTBPP.

Caption: General workflow for TDTBPP analysis.

TDTBPP and its Impact on Lipid Metabolism

TDTBPP has been shown to disrupt lipid homeostasis in hepatocytes. The diagram below illustrates the potential signaling pathways affected by TDTBPP exposure.

Caption: TDTBPP's impact on lipid metabolism.

References

- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Organophosphate Ester Tris(2,4-di- tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Tris(2,4-di-tert-butylphenyl)phosphate in Plastic Samples by GC-MS

Abstract

This application note provides a detailed protocol for the determination of Tris(2,4-di-tert-butylphenyl)phosphate, the oxidized form of the antioxidant Irgafos 168, in plastic samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control in polymer manufacturing, as well as for safety assessment of plastic products, particularly in the food contact and pharmaceutical packaging industries. The protocol outlines procedures for sample preparation, including efficient extraction techniques, and provides optimized GC-MS parameters for both qualitative and quantitative analysis.

Introduction

Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) is a widely used secondary antioxidant in a variety of polymers to protect them from degradation during processing and use.[1] During its function, Irgafos 168 is oxidized to this compound.[2] Monitoring the levels of this phosphate derivative is important as its presence can indicate the extent of polymer degradation and potentially impact the material's properties and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the separation, identification, and quantification of this semi-volatile compound in complex polymer matrices.[3]

Experimental Protocol

This protocol details the necessary steps for the analysis of this compound in plastic samples, from sample preparation to data acquisition and analysis.

Sample Preparation

A critical step in the analysis is the efficient extraction of the analyte from the plastic matrix. Various methods can be employed, with the choice depending on the polymer type and available equipment.

1.1. Materials and Reagents

-

Plastic sample (e.g., pellets, film, ground material)

-

This compound analytical standard

-

Dichloromethane (DCM), HPLC grade

-

Limonene, HPLC grade (as a greener solvent alternative)[4]

-

Hexane, HPLC grade

-

Acetonitrile, HPLC grade

-

Internal Standard (e.g., Butylated Hydroxytoluene - BHT)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)[3]

1.2. Extraction Procedures

Choose one of the following extraction methods:

1.2.1. Microwave-Assisted Extraction (MAE)

-

Weigh approximately 1 gram of the ground or finely cut plastic sample into a microwave extraction vessel.

-

Add 20 mL of dichloromethane or limonene.

-

Seal the vessel and place it in the microwave extraction system.

-

Set the extraction program to ramp to 100°C over 5 minutes and hold for 15 minutes.

-

Allow the vessel to cool to room temperature.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a collection vial.

1.2.2. Ultrasound-Assisted Extraction (UAE)

-

Weigh approximately 1 gram of the ground or finely cut plastic sample into a glass vial.

-

Add 20 mL of dichloromethane or limonene.

-

Place the vial in an ultrasonic bath and sonicate for 30 minutes at 40°C.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a collection vial.

1.2.3. Soxhlet Extraction

-

Weigh approximately 2-5 grams of the plastic sample and place it in a Soxhlet thimble.

-

Add 150 mL of hexane or dichloromethane to a round-bottom flask.

-

Assemble the Soxhlet apparatus and extract for 6-8 hours.

-

After extraction, allow the solvent to cool.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

1.3. Extract Cleanup (if necessary)

For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interferences. This step should be optimized based on the specific sample type.

Standard and Sample Preparation for GC-MS Analysis

-

Stock Solution: Prepare a 1000 ppm stock solution of this compound in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 ppm) by diluting the stock solution. Spike each standard with the internal standard (e.g., BHT at 10 ppm).

-

Sample Preparation: Take an aliquot of the filtered extract, add the internal standard, and dilute as necessary to fall within the calibration range.

GC-MS Parameters

The following are recommended GC-MS parameters. Optimization may be required for different instruments.

Table 1: GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Inlet | Splitless or Programmed Temperature Vaporization (PTV) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 40°C (1 min hold), then 15°C/min to 310°C (10 min hold) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 250°C |

| Interface Temperature | 300°C |

| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Mass Range (Full Scan) | m/z 50-700 |

| SIM Ions (m/z) | Quantifier: 647 (for Irgafos 168), Qualifier: 441, 57 (for Irgafos 168). For the phosphate, characteristic ions should be determined from a standard. A precursor ion of [M+H]⁺ at m/z 663 has been noted for the phosphate. A study on Irgafos 168 and its degradation products used m/z 441, 191, and 316. |

Data Presentation

Quantitative analysis of this compound requires careful evaluation of extraction efficiency and method sensitivity. The following table summarizes typical performance data.

Table 2: Summary of Quantitative Data for this compound Analysis

| Parameter | Method | Matrix | Value | Reference |

| Recovery | ||||

| Microwave-Assisted Extraction (DCM) | Polypropylene/Polyethylene | 96.7% | ||

| Microwave-Assisted Extraction (Limonene) | Polypropylene/Polyethylene | 92.83% | ||

| Ultrasound-Assisted Extraction (DCM) | Polypropylene/Polyethylene | 91.74% | ||

| Ultrasound-Assisted Extraction (Limonene) | Polypropylene/Polyethylene | 89.71% | ||

| Soxhlet Extraction (DCM) | Polypropylene/Polyethylene | 57.39% | ||

| Limit of Detection (LOD) | GC-MS | Polypropylene | 5.00 µg/L (for Irgafos 168) | |

| GC-MS | Polypropylene | 25.00 µg/L (for this compound) | ||

| Limit of Quantification (LOQ) | GC-MS | Polypropylene | 12.00 µg/L (for Irgafos 168) | |

| GC-MS | Polypropylene | 60.00 µg/L (for this compound) | ||

| GC-MS | Indoor Dust | 0.09 to 3.2 ng/g |

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the analytical protocol.

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical steps of the analytical protocol.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of this compound in plastic samples. The choice of an appropriate extraction technique is critical for achieving high recovery rates. The provided GC-MS parameters, including the specific oven temperature program and suggested SIM ions, offer a solid starting point for method development and validation. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of additives in polymeric materials.

References

Sample preparation for Tris(2,4-DI-tert-butylphenyl)phosphate analysis in dust

Application Note: Analysis of Tris(2,4-di-tert-butylphenyl)phosphate in Dust

Introduction

This compound (TDTBPP), an organophosphate ester, has been identified as a significant and abundant pollutant in indoor environments.[1][2][3][4][5] It is often found in high concentrations in household and office dust, indicating widespread human exposure. TDTBPP is believed to be a transformation product of the widely used antioxidant tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos 168 or AO 168). Given its prevalence and potential health implications, accurate and reliable methods for its quantification in dust are crucial for exposure assessment and environmental monitoring.

This application note provides a detailed protocol for the sample preparation and analysis of TDTBPP in dust samples using gas chromatography-mass spectrometry (GC-MS). The described methodology is a compilation of established techniques for the extraction and clean-up of organophosphate esters from complex matrices.

Data Presentation

The following table summarizes quantitative data for TDTBPP and other organophosphate esters (OPEs) in indoor dust from various studies. This data provides context for the expected concentration ranges and analytical performance of the methods.

| Analyte | Matrix | Concentration Range (ng/g) | Geometric Mean (GM) Concentration (ng/g) | Method Detection/Quantification Limits (ng/g) | Reference |

| This compound (TDTBPP) | Indoor Dust | 100 - 11,100 | 1,970 | - | |

| This compound (TDTBPP) | E-waste Dust | - | 14,400 | - | |

| This compound (TDTBPP) | House Dust | - | 4,900 | - | |

| Total Organophosphate Esters (∑OPEs) | Indoor Dust | 2,920 - 124,000 | 12,300 | - | |

| Various Organophosphate Esters | Dust | - | - | MLOQs: 1.4 - 15.7 | |

| 17 Aryl Organophosphate Esters | Indoor Dust | 90 - 33,800 | - | LOQs: 0.09 - 3.2 |

MLOQ: Method Limit of Quantification; LOQ: Limit of Quantification

Experimental Protocols

This section details the methodology for the sample preparation and analysis of TDTBPP in dust.

Sample Collection and Pre-treatment

-

1.1. Dust Collection: Collect dust samples from indoor environments (e.g., homes, offices) using a vacuum cleaner equipped with a specific dust collection filter or by sweeping.

-

1.2. Sieving: Sieve the collected dust through a 150 µm mesh to obtain a homogenous fine dust sample and remove larger debris.

-

1.3. Storage: Store the sieved dust samples in amber glass vials at -20°C until extraction to prevent degradation of the target analytes.

Sample Extraction: Ultrasonication

-

2.1. Sample Weighing: Accurately weigh approximately 50 mg of the homogenized dust sample into a 15 mL glass centrifuge tube.

-

2.2. Spiking with Surrogate Standards: Spike the sample with a known amount of surrogate standards (e.g., deuterated organophosphate esters) to monitor the efficiency of the extraction and clean-up process.

-

2.3. Solvent Addition: Add 2 mL of a 3:1 (v/v) mixture of n-hexane and acetone to the centrifuge tube.

-

2.4. Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

-

2.5. Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes to separate the supernatant from the dust particles.

-

2.6. Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

-

2.7. Repeated Extraction: Repeat the extraction procedure (steps 2.3 to 2.6) two more times. Combine the supernatants from all three extractions.

-

2.8. Concentration: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

-

2.9. Solvent Exchange: Add 1 mL of ethyl acetate and further concentrate the extract to a final volume of approximately 500 µL.

Sample Clean-up: Solid-Phase Extraction (SPE) (Optional, if high matrix interference is expected)

-

3.1. SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 3 g) by passing 5 mL of dichloromethane (DCM) followed by 5 mL of a 1:1 (v/v) mixture of DCM and hexane.

-

3.2. Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

-

3.3. Elution of Interferences: Elute and discard interfering compounds, such as polycyclic aromatic hydrocarbons (PAHs), with 15 mL of a 1:1 (v/v) mixture of DCM and hexane.

-

3.4. Elution of Target Analytes: Elute the target organophosphate esters, including TDTBPP, with 20 mL of acetone.

-

3.5. Final Concentration: Concentrate the eluate to a final volume of 500 µL under a gentle stream of nitrogen.